molecular formula C9H9ClO B077729 p-Chlorophenyl allyl ether CAS No. 13997-70-1

p-Chlorophenyl allyl ether

Cat. No.: B077729
CAS No.: 13997-70-1
M. Wt: 168.62 g/mol
InChI Key: KWXDOKLIYYAHJN-UHFFFAOYSA-N
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Description

p-Chlorophenyl allyl ether is an organic compound that belongs to the class of phenyl ethers It is characterized by the presence of a chlorophenyl group attached to an allyl ether moiety

Scientific Research Applications

p-Chlorophenyl allyl ether has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ether cleavage.

    Medicine: Research into potential therapeutic agents may involve derivatives of this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Future Directions

Future research directions could involve the exploration of novel catalytic methods for transformations involving p-Chlorophenyl allyl ether . Additionally, the dielectric behavior of this compound and similar compounds could be investigated for potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-chlorophenyl allyl ether can be achieved through several methods. One common approach involves the reaction of p-chlorophenol with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

p-Chlorophenol+Allyl Bromidep-Chlorophenyl Allyl Ether+Potassium Bromide\text{p-Chlorophenol} + \text{Allyl Bromide} \rightarrow \text{this compound} + \text{Potassium Bromide} p-Chlorophenol+Allyl Bromide→p-Chlorophenyl Allyl Ether+Potassium Bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase-transfer catalysts can be employed to facilitate the reaction and improve the overall process economics.

Chemical Reactions Analysis

Types of Reactions: p-Chlorophenyl allyl ether undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form p-chlorophenyl propyl ether.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield p-chlorophenol and allyl alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products Formed:

    Oxidation: Epoxides, aldehydes.

    Reduction: p-Chlorophenyl propyl ether.

    Substitution: p-Chlorophenol, allyl alcohol.

Comparison with Similar Compounds

  • p-Chlorophenyl methyl ether
  • p-Chlorophenyl ethyl ether
  • p-Chlorophenyl propyl ether

Comparison: p-Chlorophenyl allyl ether is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, and propyl counterparts. The allyl group allows for additional synthetic transformations, such as epoxidation and Claisen rearrangement, which are not possible with the simpler alkyl ethers.

Properties

IUPAC Name

1-chloro-4-prop-2-enoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWXDOKLIYYAHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292953
Record name p-Chlorophenyl allyl ether
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13997-70-1
Record name 1-Chloro-4-(2-propen-1-yloxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13997-70-1
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Record name p-Chlorophenyl allyl ether
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Record name p-Chlorophenyl allyl ether
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Record name p-Chlorophenyl allyl ether
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 4-chlorophenol (30 g, 233 mmol) in acetonitrile (100 ml) was added potassium carbonate (48.1 g, 349 mmol, 1.5 eq) and allyl bromide (36.28 g, 299.9 mmol, 1.3 eq) dropwise with stirring for 5 hours at 50° C. in an oil bath. The solids were filtered out and the liquid was concentrated under vacuum to afford 1-chloro-4-(prop-2-en-1-yloxy)benzene as yellow oil (34 g, 86%); 1H NMR (300 MHz, CDCl3): δ 7.20-7.25 (m, 2H), 6.81-6.86 (m, 2H), 5.96-6.09 (m, 1H), 5.27-5.44 (m, 2H), 4.49-4.51 (m, 2H).
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30 g
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36.28 g
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100 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-chlorophenol (1.28 g, 10 mmoles), allyl methyl carbonate (1.40 g, 12 mmoles), palladium acetate (11 mg, 0.05 mmole) and triphenyl phosphine (40 mg, 0.15 mmole) is heated at 70° C. for 2.5 hours. After removal of volatiles, the residue is subjected to bulb-to-bulb distillation (110° C., 4 mm Hg) to give 1.64 g, 97 percent of allyl 4-chlorophenyl ether.
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1.4 g
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40 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is dielectric relaxation and why is it important to study in compounds like p-chlorophenyl allyl ether?

A1: Dielectric relaxation refers to the time it takes for molecules to reorient themselves in response to an applied electric field []. Studying this property in compounds like this compound helps us understand how its molecular structure and dipole moment relate to its interactions with electromagnetic waves. This information can be valuable in various applications, such as designing materials with specific dielectric properties for use in electronics or telecommunications.

Q2: The research mentions "a variety of modes of re-orientation of molecular dipoles". What does this mean for a molecule like this compound?

A2: this compound has different parts within its molecular structure that can move and rotate relative to each other. This means the molecule can reorient itself in multiple ways when an electric field is applied []. Understanding these different modes of reorientation can provide insights into the flexibility and overall behavior of the molecule in different environments.

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